molecular formula C20H20FN5O3S B2991968 N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921834-03-9

N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2991968
CAS No.: 921834-03-9
M. Wt: 429.47
InChI Key: DCWHTNKGYPOGRO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20FN5O3S and its molecular weight is 429.47. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Synthesis and Antitumor Activity Evaluation of New Derivatives

Research has shown that new derivatives bearing different heterocyclic ring systems exhibit potential antitumor activity. These compounds, synthesized using a specific pharmacophoric group structure, have been screened in vitro against human tumor cell lines derived from various neoplastic diseases, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Anticancer Screening

Synthesis, Molecular Modeling, and Anticancer Screening

A series of compounds synthesized and evaluated for their cytotoxic activities against different cancer cell lines showed potent cytotoxic results, particularly against breast cancer. The study highlights the significance of structural and spectral features in determining the compounds' effectiveness (Abu-Melha, 2021).

Fluorescent Properties

Novel Class of Blue Emitting Fluorophores

The synthesis of novel fluorescent derivatives and the evaluation of their photophysical properties indicate that these compounds exhibit absorption in the ultraviolet region and emission in the blue region. Such properties make them potentially useful for applications requiring blue-emitting materials (Padalkar, Lanke, Chemate, & Sekar, 2015).

Anticonvulsant Activity

Evaluation of Alkanamide Derivatives for Anticonvulsant Activity

The synthesis and evaluation of derivatives bearing 5-membered heterocyclic rings have indicated that certain structures lead to superior anticonvulsant activity. This suggests the potential of these compounds in developing new treatments for convulsive disorders (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).

Metabolic Stability Improvement

Investigations of Various Heterocycles

Research into improving the metabolic stability of potent inhibitors has led to the exploration of alternative heterocyclic analogues. This work aims to enhance the pharmacokinetic profiles of compounds by reducing or eliminating metabolic deacetylation (Stec et al., 2011).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3S/c1-28-15-7-8-17(29-2)16(11-15)22-18(27)12-30-20-24-23-19-25(9-10-26(19)20)14-5-3-13(21)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWHTNKGYPOGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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